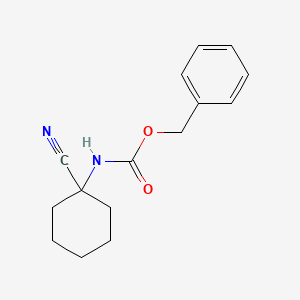

benzyl N-(1-cyanocyclohexyl)carbamate

Description

Overview of Chemical Design and Functional Group Interplay

The chemical utility of benzyl (B1604629) N-(1-cyanocyclohexyl)carbamate arises from the orchestrated reactivity of its constituent parts. The benzyl carbamate (B1207046) moiety serves to temporarily mask the nucleophilicity of the amino group, while the 1-cyanocyclohexyl scaffold provides a rigid, sterically defined core that can be further functionalized via the nitrile group. This design allows chemists to perform reactions at one site of the molecule while the other remains inert, a fundamental strategy in multi-step organic synthesis.

The benzyl carbamate, commonly known as the carboxybenzyl (Cbz or Z) group, is a cornerstone of nitrogen protection strategy in organic synthesis. masterorganicchemistry.com Introduced in 1932 by Max Bergmann and Leonidas Zervas for peptide synthesis, its primary function is to decrease the nucleophilicity of an amine by converting it into a carbamate. masterorganicchemistry.comtotal-synthesis.com This protection prevents the amine from participating in unwanted side reactions while other parts of a molecule are being modified. organic-chemistry.org

The Cbz group is valued for its stability under a variety of reaction conditions, including those that are basic or mildly acidic. total-synthesis.com Its widespread use is also due to the mild and specific conditions required for its removal. The most common deprotection method is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleanly cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.comthieme-connect.com This orthogonality allows it to be used in concert with other protecting groups like Boc (tert-butyloxycarbonyl), which is removed under acidic conditions, and Fmoc (fluorenylmethoxycarbonyl), which is base-labile. masterorganicchemistry.comtotal-synthesis.com

Table 1: Properties of the Benzyl Carbamate (Cbz) Protecting Group

| Property | Description |

|---|---|

| Abbreviation | Cbz or Z |

| Function | Protects primary and secondary amines by reducing nucleophilicity. organic-chemistry.org |

| Stability | Stable to basic and mildly acidic conditions. total-synthesis.com |

| Common Reagent | Benzyl chloroformate (Cbz-Cl). total-synthesis.comchemicalbook.com |

| Deprotection Method | Primarily catalytic hydrogenolysis (H₂, Pd/C). masterorganicchemistry.com Also removable with strong Lewis acids. thieme-connect.comwikipedia.org |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. total-synthesis.com |

The 1-cyanocyclohexyl portion of the molecule serves as a robust and versatile scaffold. A "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. nih.govwiley-vch.de The cyclohexyl ring provides a C(sp³)-rich, non-aromatic framework, a structural feature that is increasingly sought after in drug discovery for its association with improved pharmacological properties. nih.gov

The key to the scaffold's versatility is the nitrile (-C≡N) group. This functional group is a valuable synthetic precursor that can be converted into several other important moieties. uni-mainz.de For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to form a primary amine. This dual reactivity makes the 1-cyanocyclohexyl scaffold an excellent starting point for the synthesis of α,α-disubstituted amino acids and their derivatives, where the central carbon atom is bonded to both a nitrogen and a carboxyl-equivalent group. uni-mainz.descirp.org

Table 2: Key Synthetic Transformations of the Nitrile Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | H₂, Catalyst (e.g., Ni) or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Addition of Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone (-(C=O)R) |

Historical and Current Perspectives on N-Protected α-Aminonitriles in Organic Synthesis

The synthesis of α-aminonitriles has a long history, dating back to the Strecker synthesis first reported in 1850. nih.govacs.org This classic three-component reaction combines an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile. nih.gov These compounds have long been recognized as crucial intermediates for the preparation of α-amino acids upon hydrolysis of the nitrile group. uni-mainz.deacs.org

The development of N-protected α-aminonitriles, such as benzyl N-(1-cyanocyclohexyl)carbamate, represented a significant advancement. By protecting the nitrogen atom, chemists gained greater control over subsequent reactions, enabling the selective modification of other functional groups within the molecule. mdpi.com This strategy is fundamental to modern synthetic chemistry.

In current research, N-protected α-aminonitriles continue to be highly valued building blocks. uni-mainz.de Their applications have expanded beyond amino acid synthesis. They are used in the construction of a wide variety of nitrogen-containing heterocyclic compounds. uni-mainz.de Furthermore, the N-acylated α-aminonitrile moiety has been identified as a key pharmacophore in a class of mechanism-based inhibitors for serine and cysteine proteases, making these compounds objects of intense study in drug discovery. nih.govacs.org

Academic Research Aims and Scope for this compound Studies

While specific academic studies focusing exclusively on this compound are not extensively documented, its structure dictates its clear role as a synthetic intermediate. Therefore, research aims involving this compound would logically be centered on its application as a building block for more complex and functionally diverse molecules.

The primary research aim would be to explore and develop synthetic routes that leverage the compound's bifunctionality. This involves the selective transformation of the nitrile group while the Cbz-protected amine remains intact, or vice-versa. A key objective would be the synthesis of novel α,α-disubstituted cyclohexyl amino acids, which are valuable components for creating peptides with constrained conformations or for use as chiral ligands.

The scope of such research would include:

Optimization of Reaction Conditions: Investigating various reagents and conditions for the hydrolysis, reduction, or alkylation of the nitrile group to achieve high yields and chemoselectivity.

Stereoselective Synthesis: Developing methods to introduce chirality, either by using chiral reagents or by resolving racemic mixtures of downstream products.

Library Synthesis: Utilizing the compound as a common scaffold in combinatorial chemistry to generate libraries of related compounds for biological screening, particularly for targets like proteases. nih.gov

Heterocycle Formation: Exploring intramolecular cyclization reactions where both the nitrile and the (deprotected) amine functionalities participate to form novel heterocyclic ring systems.

In essence, academic studies involving this compound would treat it not as an end-product, but as a versatile starting material for the efficient construction of complex molecular architectures with potential applications in medicinal and materials chemistry.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article; synthetic intermediate. |

| Benzyl carbamate | The Cbz or Z protecting group for amines. chemicalbook.comwikipedia.org |

| Benzyl chloroformate | Reagent used to install the Cbz group. chemicalbook.com |

| tert-butyloxycarbonyl (Boc) | An acid-labile amine protecting group. masterorganicchemistry.com |

| fluorenylmethoxycarbonyl (Fmoc) | A base-labile amine protecting group. masterorganicchemistry.com |

| α-Aminonitriles | A class of compounds containing an amino group and a nitrile on the same carbon. mdpi.comorganic-chemistry.org |

| α-Amino acids | Building blocks of proteins; synthesized from α-aminonitriles. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-cyanocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEUIKNUWPRNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl N 1 Cyanocyclohexyl Carbamate and Analogous Architectures

Direct Synthetic Routes

Direct synthetic routes aim to construct the core structure of benzyl (B1604629) N-(1-cyanocyclohexyl)carbamate in a single or a few sequential steps from simple precursors. These methods are often characterized by the simultaneous formation of key carbon-nitrogen and carbon-cyanide bonds.

N-Acyliminium Strecker Reaction Variants and Scope Expansion

The Strecker reaction, first reported in 1850, is a classic multicomponent reaction for synthesizing α-aminonitriles. nih.govmdpi.com A key variant for producing N-protected α-aminonitriles involves the use of an N-acyliminium ion intermediate. These reactive species are generated in situ from a carbonyl compound (e.g., cyclohexanone), a nitrogen source like benzyl carbamate (B1207046), and a cyanide source.

The traditional Strecker synthesis involves an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com However, the direct use of amides or carbamates like benzyl carbamate in place of amines has been explored to directly yield N-acylated α-aminonitriles. acs.orgnih.gov This approach circumvents a separate N-protection step. The reaction proceeds through an N-acyliminium ion, which is more electrophilic than a standard imine and readily attacked by a nucleophilic cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

The scope of this reaction has been expanded to include various aldehydes and ketones. For the synthesis of the target compound, cyclohexanone (B45756) would be the ketone of choice. The general mechanism involves the condensation of cyclohexanone with benzyl carbamate to form a hemiaminal, which then dehydrates to form the N-acyliminium ion. Subsequent nucleophilic attack by the cyanide anion affords the final product.

Table 1: Representative Conditions for Strecker-type Reactions

| Carbonyl Source | Amine/Amide Source | Cyanide Source | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Amines | Trimethylsilyl Cyanide (TMSCN) | Sulfated Polyborate / Solvent-free | α-Aminonitriles | mdpi.com |

| Aldehydes | Amides | Sodium Cyanide | Formic Acid / Aqueous Methanol (B129727) (via sulfone intermediate) | N-Acylated α-Aminonitriles | acs.orgnih.gov |

Multicomponent Reaction Strategies for C(sp3)-N and C(sp3)-CN Bond Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov The Strecker reaction is itself the archetypal MCR. nih.govmdpi.com For the synthesis of benzyl N-(1-cyanocyclohexyl)carbamate, a one-pot, three-component reaction is the most direct strategy.

This MCR would involve mixing cyclohexanone, benzyl carbamate, and a cyanide source (e.g., TMSCN). The reaction capitalizes on the in situ formation of an imine-type intermediate, which is then trapped by the cyanide nucleophile. nih.govacs.org The formation of the C(sp³)-N bond (from the carbamate and ketone) and the C(sp³)-CN bond (from the imine intermediate and cyanide) occurs in the same reaction vessel, offering high atom economy and procedural simplicity. The use of Lewis acids or Brønsted acids can catalyze the formation of the N-acyliminium intermediate and facilitate the reaction. acs.org

Convergent Synthesis Approaches

Introduction of the Benzyl Carbamate Group onto 1-Cyanocyclohexyl Precursors

This convergent strategy involves the initial synthesis of a 1-aminocyclohexanecarbonitrile (B112763) precursor, followed by its N-protection with a benzyl carbamate group. The precursor can be readily synthesized via a classic Strecker reaction using cyclohexanone, ammonia (B1221849), and a cyanide salt. masterorganicchemistry.com

Once the 1-aminocyclohexanecarbonitrile is isolated, the benzyl carbamate protecting group can be introduced. A common method for this transformation is the reaction of the amine with benzyl chloroformate under basic conditions (a Schotten-Baumann reaction). wikipedia.org This method is widely used for the introduction of the Cbz (carboxybenzyl) protecting group.

Reaction Scheme:

Cyclohexanone + NH₃ + KCN → 1-Aminocyclohexanecarbonitrile

1-Aminocyclohexanecarbonitrile + Benzyl Chloroformate + Base → this compound

This two-step convergent approach allows for the purification of the intermediate amine, potentially leading to a cleaner final product.

Strategies for Constructing the 1-Cyanocyclohexyl Core in N-Protected Systems

An alternative convergent approach begins with an N-protected amine, which is then elaborated to form the 1-cyanocyclohexyl core. For instance, one could start with benzyl carbamate itself and perform an N-alkylation with a cyclohexyl derivative bearing a suitable leaving group and a precursor to the nitrile.

A more plausible strategy involves the cyanation of an N-acyliminium ion generated from a precursor other than a ketone. For example, an N-protected α-alkoxy amide could serve as a stable N-acyliminium ion precursor. thieme-connect.de Reacting N-(benzyloxycarbonyl)-α-methoxycyclohexylmethanamine with a Lewis acid in the presence of a cyanide source would generate the N-acyliminium ion in situ, which would then be trapped by the cyanide to yield the target compound. This method offers an alternative pathway that avoids the direct use of ketones.

Catalytic Approaches in Preparation

The development of catalytic methods for the synthesis of N-protected α-aminonitriles is a key area of research, aiming to improve reaction efficiency, reduce waste, and introduce stereocontrol.

For the direct three-component Strecker-type reaction involving cyclohexanone, benzyl carbamate, and TMSCN, various catalysts can be employed. Lewis acids such as InCl₃, Cu(OTf)₂, and BiBr₃ have been investigated for their ability to promote the formation of N-acyliminium intermediates from amides. acs.org Heterogeneous catalysts, including sulfated polyborate and various supported acids, are also effective and offer the advantage of easier separation from the reaction mixture. mdpi.comresearchgate.net For instance, bismuth(III) nitrate (B79036) has been shown to be an inexpensive, non-toxic, and reusable catalyst for Strecker reactions. researchgate.net

Furthermore, organocatalysis represents an emerging strategy for these transformations. mdpi.com Chiral organocatalysts could potentially be used to achieve an enantioselective Strecker reaction, which would be relevant for analogs of the target compound derived from prochiral ketones or aldehydes. While the target molecule itself is achiral, these catalytic systems are crucial for the broader class of N-protected α-aminonitriles.

Table 2: Catalysts Employed in the Synthesis of α-Aminonitriles and Analogs

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Bismuth(III) Nitrate | Strecker Reaction | Aldehydes, Amines, TMSCN | Inexpensive, non-toxic, reusable, simple work-up | researchgate.net |

| Sulfated Polyborate | Strecker Reaction | Aldehydes/Ketones, Amines, TMSCN | Solvent-free conditions, excellent yields | mdpi.com |

| Lewis Acids (e.g., InCl₃, Cu(OTf)₂) | N-Acyliminium Strecker Variant | Aldehydes, Amides, Cyanide Source | Promotes reaction with less nucleophilic amides | acs.org |

Organocatalytic Systems for α-Aminonitrile and Carbamate Synthesis

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for the synthesis of α-aminonitriles. bohrium.com These systems are pivotal in Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions. researchgate.net The classical Strecker reaction involves the one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source. acs.orgorganic-chemistry.orgmasterorganicchemistry.com

Organocatalysts, such as Brønsted acids, have been effectively employed in the Strecker reaction of ketones, affording various α-aminonitriles in high yields. mdpi.com For instance, Zhang and coworkers developed a Brønsted acid-catalyzed Strecker reaction of ketones that produced α-aminonitriles with yields ranging from 79–99%. mdpi.com The use of organocatalysts avoids residual metal contamination in the final products, which is particularly crucial in pharmaceutical applications. Furthermore, chiral organocatalysts, like recyclable chiral amide-based catalysts, have been developed for asymmetric Strecker reactions, providing a pathway to enantioenriched α-aminonitriles. mdpi.com

The synthesis of carbamates can also be approached through organocatalytic methods. For example, the addition-elimination reaction between benzylamine (B48309) derivatives and ethyl chloroformate, under basic catalysis, can be modified to produce various benzyl ethyl carbamates. scirp.org While not a direct synthesis of the target molecule, this illustrates the principles of organocatalyzed carbamate formation.

Table 1: Examples of Organocatalytic Systems in α-Aminonitrile Synthesis

| Catalyst System | Substrates | Cyanide Source | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Brønsted Acids | Ketones, Amines | Not Specified | Effective for ketimine-based Strecker reactions. | 79-99% | mdpi.com |

| Chiral Amide Organocatalyst | Imines | Not Specified | Asymmetric Strecker reaction, catalyst is recyclable. | High Yields | mdpi.com |

| (Bromodimethyl)sulfonium bromide | Carbonyls, Amines | Trimethylsilyl cyanide (TMSCN) | Simple, one-pot, three-component condensation at room temperature. | Good to Excellent | organic-chemistry.org |

| β-Cyclodextrin | Imines | Trimethylsilyl cyanide (TMSCN) | Biomimetic approach using water as a solvent. | Quantitative | organic-chemistry.org |

Transition Metal-Catalyzed Methodologies for Carbamate Formation and Nitrile Transformations

Transition metal catalysis offers a versatile and efficient platform for constructing C-N bonds in carbamates and for the transformation of nitrile functionalities. nih.gov Various transition metals, including palladium, copper, rhodium, and cobalt, have been utilized to catalyze the synthesis of α-aminonitriles and related structures. researchgate.net For example, a palladium Lewis acid catalyst can facilitate the three-component Strecker reaction of aldehydes and ketones to yield α-aminonitriles at room temperature. organic-chemistry.org

Carbamoyl (B1232498) chlorides are valuable synthons that can undergo a range of transition metal-catalyzed reactions, such as cross-coupling and C-H functionalization, to produce amide- and carbamate-containing molecules. rsc.org Furthermore, transition metals are instrumental in nitrile transformations. The cyano group can be converted into amines, carboxylic acids, or ketones, making it a vital functional group in organic synthesis. nih.gov Recent developments have focused on transition-metal-catalyzed cascade additions or addition/cyclization processes of boronic acids to the nitrile group, creating pathways for the rapid construction of various functional molecules. nih.gov Cobalt complexes have been shown to catalyze the tandem conversion of nitriles to N-methylated amides using methanol and water, where the C-H bond activation of methanol is a kinetically significant step. acs.org

Biocatalytic Considerations for Related Cyano-Carboxylic Acid Transformations

Biocatalysis presents a green and highly selective alternative for chemical synthesis, particularly for the transformation of nitriles. The enzymatic hydrolysis of nitriles to carboxylic acids can be achieved under mild conditions, such as neutral pH and room temperature, offering high selectivity. researchgate.net This process is primarily catalyzed by two types of enzymes: nitrilases or a combination of nitrile hydratase and amidase. researchgate.netthieme-connect.deresearchgate.net

Nitrilase Pathway : Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step by adding two water molecules. researchgate.net

Nitrile Hydratase/Amidase Pathway : This is a two-step process. First, nitrile hydratase (EC 4.2.1.84) converts the nitrile to an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid. researchgate.net

These nitrile-converting enzymes are sourced from various organisms, including bacteria, fungi, and plants. thieme-connect.de The choice of enzyme is critical as they exhibit heterogeneity in substrate specificities and enantioselectivities. thieme-connect.de This high selectivity is particularly valuable in the synthesis of chiral synthons for pharmaceuticals. researchgate.net The reaction is typically performed in an aqueous buffer, sometimes with a small amount of an organic co-solvent to aid substrate solubility. thieme-connect.de This biocatalytic approach could theoretically be applied to hydrolyze the cyano group of this compound or analogous structures to the corresponding carboxylic acid, demonstrating the versatility of the nitrile functional group.

Stereoselective and Asymmetric Synthesis Strategies for Related Chiral Systems

While this compound is an achiral molecule, the synthesis of structurally related chiral α-aminonitriles is of great importance, as the individual stereoisomers of a drug can possess different biological activities. acs.org Therefore, developing stereoselective and asymmetric synthetic routes is a key area of research.

Enantioselective and Diastereoselective Routes to Substituted Carbamates and Aminonitriles

Asymmetric synthesis of α-aminonitriles is predominantly achieved through two main strategies: the addition of cyanide to a chiral imine or the enantioselective catalytic cyanation of an achiral imine. mdpi.com The latter approach, utilizing a catalytic amount of a chiral entity, is often more efficient and atom-economical. Chiral organocatalysts have been successfully designed to promote asymmetric Strecker reactions, yielding enantioenriched α-aminonitriles. mdpi.combohrium.com

Catalytic asymmetric Strecker reactions have been developed that lead to N-protected amino nitriles in high enantiomeric excess (ee) and yield. acs.org These methods provide access to chiral building blocks that are precursors to non-natural α-amino acids, which are valuable in pharmaceutical development. The stereoselective synthesis of substituted carbamates has also been explored, for instance, through processes involving the participation of a neighboring N-carbamate group to control the stereochemical outcome at a chiral center. nih.gov

Chiral Auxiliary-Based Strategies in Carbocyclic Aminonitrile Synthesis

An effective strategy for controlling stereochemistry involves the use of chiral auxiliaries. In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemical course of a reaction, after which the auxiliary can be removed. This method has been applied to the Strecker synthesis since as early as 1963. masterorganicchemistry.com

A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the diastereoselective Strecker reaction. acs.orgnih.gov This method can be applied to the synthesis of aminonitriles with carbocyclic components. The reaction is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. acs.orgnih.gov This allows for the isolation of a nearly diastereomerically pure product (dr > 99/1) in high yield. acs.org The diastereomerically pure α-amino nitrile can then be converted into the desired enantiomerically pure α-amino acid. acs.org The availability of both (R)- and (S)-phenylglycine amides makes it possible to synthesize either enantiomer of the target molecule. acs.org

Table 2: Chiral Auxiliary Approach in Asymmetric Strecker Synthesis

| Chiral Auxiliary | Substrate (Ketone/Aldehyde) | Key Process | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| (R)-Phenylglycine amide | Pivaldehyde | Crystallization-induced asymmetric transformation | > 99/1 | 76-93% | acs.orgnih.gov |

| (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | Crystallization-induced asymmetric transformation | > 99/1 | High | acs.org |

Reactivity Profiles and Chemical Transformations of Benzyl N 1 Cyanocyclohexyl Carbamate

Reactivity of the Benzyl (B1604629) Carbamate (B1207046) Functionality

The benzyl carbamate group, often utilized as a protecting group for amines, exhibits a well-defined reactivity profile. Its transformations primarily involve cleavage of the benzylic C-O bond or reactions at the carbamate carbonyl group.

Selective Deprotection Mechanisms (Hydrogenolysis, Lewis Acid-Mediated, Nucleophilic)

The removal of the benzyloxycarbonyl (Cbz) group is a common transformation in synthetic chemistry, and several methods are available for the deprotection of benzyl N-(1-cyanocyclohexyl)carbamate to yield 1-aminocyclohexanecarbonitrile (B112763).

Hydrogenolysis: Catalytic hydrogenolysis is a mild and widely used method for the cleavage of benzyl carbamates. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.org The process involves the reductive cleavage of the C-O bond of the benzyl group, releasing the free amine, toluene, and carbon dioxide. This method is highly efficient and selective, often proceeding under neutral conditions which preserves other functional groups. nih.govresearchgate.net

Lewis Acid-Mediated Deprotection: Lewis acids can facilitate the cleavage of the benzyl carbamate group. researchgate.net Reagents such as trimethylsilyl (B98337) iodide or a combination of a hard Lewis acid and a soft nucleophile can be effective. researchgate.netthieme-connect.com The Lewis acid coordinates to the carbonyl oxygen of the carbamate, weakening the C-O bond and making it susceptible to cleavage. However, the choice of Lewis acid is crucial to avoid side reactions, especially with the acid-sensitive cyano group.

Nucleophilic Deprotection: Certain nucleophiles can induce the deprotection of benzyl carbamates. A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. organic-chemistry.orgresearchgate.netnih.govacs.org This method offers an alternative to hydrogenolysis and strong Lewis acids, particularly for substrates with sensitive functionalities that might not be compatible with traditional methods. organic-chemistry.org The reaction proceeds via a nucleophilic attack on the benzylic carbon.

Table 1: Comparison of Deprotection Methods for Benzyl Carbamates

| Deprotection Method | Reagents | Advantages | Potential Limitations |

| Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions, high yield | Incompatible with reducible functional groups |

| Lewis Acid-Mediated | TMSI, BF₃·OEt₂ | Effective for complex molecules | Can affect acid-sensitive groups |

| Nucleophilic | 2-mercaptoethanol, K₃PO₄ | Good functional group tolerance | May require elevated temperatures |

Transcarbamoylation Reactions and Ester Exchange Pathways

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from the benzyl alcohol moiety to another nucleophile, typically an alcohol or an amine. organic-chemistry.org This reaction is often catalyzed by bases or certain metal catalysts. acs.orgresearchgate.net For this compound, reaction with an alcohol (R'-OH) in the presence of a suitable catalyst could lead to the formation of a new carbamate and benzyl alcohol.

Similarly, ester exchange pathways can be envisaged where the benzyl group is exchanged with another alkyl or aryl group from a different alcohol. These reactions are typically equilibrium-driven and can be influenced by factors such as the relative concentrations of the reactants and the stability of the products. The first step in the degradation of some carbamates is hydrolysis, catalyzed by carboxyl ester hydrolases. nih.gov

Rearrangement Reactions (e.g., Curtius, Hofmann-type pathways from carbamate precursors)

While this compound itself is not a direct precursor for Curtius or Hofmann rearrangements, its synthesis often involves intermediates that can undergo such reactions. These rearrangements are fundamental in converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govbyjus.com This isocyanate can then be trapped by an alcohol, such as benzyl alcohol, to form a benzyl carbamate. nih.gov

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate, which can similarly be trapped by an alcohol to yield a carbamate. wikipedia.orgrsc.orgeurekaselect.comnih.gov The reaction can be modified to directly produce carbamates in good yields. masterorganicchemistry.comresearchgate.net

Reactivity of the Cyano Functional Group

The cyano group on the cyclohexane (B81311) ring is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the carbon-nitrogen triple bond or reduction.

Nucleophilic Additions to the Nitrile (e.g., hydration to amides, hydrolysis to carboxylic acids)

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.

Hydration to Amides: The cyano group can be hydrated in the presence of acid or base to form an amide. For instance, acid-catalyzed hydration of this compound would yield benzyl N-(1-carbamoylcyclohexyl)carbamate. This reaction proceeds via protonation of the nitrile nitrogen, followed by attack of water.

Hydrolysis to Carboxylic Acids: Under more vigorous acidic or basic conditions, the initially formed amide can be further hydrolyzed to a carboxylic acid. libretexts.org Acid-catalyzed hydrolysis of the cyano group in this compound would lead to the formation of 1-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid. rsc.orgnih.gov This transformation provides a route to α-amino acids.

Table 2: Products of Nucleophilic Addition to the Cyano Group

| Reaction | Reagents | Product |

| Hydration | H₂O, H⁺ or OH⁻ (mild) | Benzyl N-(1-carbamoylcyclohexyl)carbamate |

| Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | 1-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid |

Reduction to Primary Amines

The cyano group can be reduced to a primary amine, providing a method for the synthesis of aminomethyl compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgorganic-chemistry.org The reduction of this compound would yield benzyl N-(1-(aminomethyl)cyclohexyl)carbamate. This reaction significantly expands the synthetic utility of the starting material, allowing for the introduction of a primary amine function. The choice of reducing agent is important to ensure chemoselectivity and avoid the reduction of the carbamate functionality.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., tetrazoles, amidines)

The cyano group of this compound is a versatile precursor for the synthesis of other nitrogen-containing functional groups, most notably tetrazoles and amidines. These transformations provide access to compounds with distinct chemical properties and potential biological activities.

Tetrazole Synthesis: The conversion of the nitrile functionality into a 5-substituted 1H-tetrazole ring is a well-established and valuable transformation. This is typically achieved through a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide. The reaction often requires a catalyst to activate the nitrile group, which is relatively unreactive. Both Lewis acids and Brønsted acids can serve this purpose. The reaction proceeds by coordination of the acid to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the attack by the azide anion. Subsequent cyclization and protonation yield the aromatic tetrazole ring. This process is highly valuable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Common catalytic systems for this transformation are summarized in the table below.

| Catalyst System | Reagents | Solvent | Temperature | Notes |

| Zinc Salts | NaN₃, ZnBr₂ | H₂O or Isopropanol | Reflux | Broad scope for aromatic and alkyl nitriles. |

| Ammonium (B1175870) Chloride | NaN₃, NH₄Cl | DMF | 100-120 °C | A common and effective Brønsted acid-promoted method. |

| Cobalt(II) Complexes | NaN₃, Co(II)-ligand complex | Methanol (B129727) | Reflux | Homogeneous catalysis, proceeds via a metal-azido intermediate. mdpi.com |

Amidine Synthesis: The nitrile group can also be converted into an amidine functionality. Amidines are strongly basic compounds and important structural motifs in various biologically active molecules. The most direct method for their synthesis is the nucleophilic addition of an amine to the nitrile. This reaction, known as the Pinner reaction and its variations, often requires activation of the nitrile, typically with a Lewis acid, or harsh reaction conditions such as high temperatures. Alternatively, the reaction can be catalyzed by transition metals like copper. Another route involves the conversion of the nitrile to an intermediate amidoxime (B1450833) by reaction with hydroxylamine, followed by catalytic hydrogenation to yield the amidine. libretexts.org

A summary of representative methods for amidine synthesis from nitriles is presented below.

| Method | Key Reagents | Intermediate | Notes |

| Pinner Reaction | Alcohol, HCl (anhydrous), then Amine | Imidate hydrochloride | Classic and widely used method. libretexts.org |

| Lewis Acid Catalysis | Amine, AlCl₃ or ZnCl₂ | Lewis acid-nitrile adduct | Used for unactivated nitriles. nih.gov |

| Copper Catalysis | Amine, CuCl | - | Milder conditions compared to traditional Lewis acid methods. nih.gov |

| Amidoxime Route | Hydroxylamine, then H₂/Catalyst | Amidoxime | Two-step process involving reduction of the N-O bond. libretexts.org |

Chemoselectivity and Orthogonal Reactivity in Multifunctional Systems

The presence of both a nitrile and a benzyl carbamate (Cbz) group in this compound necessitates careful consideration of chemoselectivity in synthetic planning. The goal is often to modify one functional group while leaving the other intact, a concept known as orthogonal reactivity.

The Cbz group is a widely used protecting group for amines, known for its stability under a range of conditions but susceptible to specific deprotection methods. In contrast, the nitrile group is relatively inert but can undergo specific transformations such as cycloadditions, hydrolysis, or reduction. This difference in reactivity allows for selective transformations.

Reactions Targeting the Nitrile Group:

Tetrazole formation: The [3+2] cycloaddition with sodium azide, particularly when catalyzed by zinc or other Lewis acids in aprotic solvents, is highly selective for the nitrile group. The Cbz group is stable under these conditions.

Partial hydrolysis to an amide: Careful, acid-catalyzed hydrolysis can convert the nitrile to a primary amide without significantly affecting the Cbz group.

Reactions Targeting the Carbamate Group:

Hydrogenolysis: The most common method for Cbz group removal is catalytic hydrogenation (e.g., H₂, Pd/C). This method, however, is not selective in this molecule, as it would also reduce the nitrile group, typically to a primary amine. This lack of selectivity makes it unsuitable for the orthogonal deprotection of the amine in the presence of the nitrile.

Lewis Acid Cleavage: Strong Lewis acids can cleave the Cbz group. However, these conditions may also promote reactions or decomposition involving the nitrile.

Transfer Hydrogenolysis: Certain modified carbamates can be cleaved under specific reductive conditions that are orthogonal to the standard Cbz group, highlighting the potential for developing selective deprotection strategies. nih.gov

The orthogonal relationship is best demonstrated by reactions that are specific to the unique electronic properties of each functional group. For instance, the cycloaddition is a pericyclic reaction characteristic of the nitrile's π-system, while Cbz cleavage by hydrogenolysis relies on the lability of the benzylic C-O bond.

Transformations Involving the Cyclohexyl Ring (e.g., functionalization, conformational analysis impacting reactivity)

The cyclohexyl ring provides the molecular scaffold and its conformation can significantly influence the reactivity of the attached functional groups.

Conformational Analysis: this compound is a 1,1-disubstituted cyclohexane. According to the principles of conformational analysis, the cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain. libretexts.org For a 1,1-disubstituted ring, one substituent must occupy an axial position, and the other an equatorial position. libretexts.org A ring flip would interchange these positions.

The two conformers are generally not of equal energy. The thermodynamically more stable conformation will be the one where the sterically bulkier group occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. lumenlearning.com In this molecule, the two substituents on C1 are the cyano group (-CN) and the N-benzylcarbamoyl group (-NH-Cbz). The -NH-Cbz group is significantly larger than the linear cyano group. Therefore, the conformational equilibrium is expected to strongly favor the chair conformer where the -NH-Cbz group is in the equatorial position, and the cyano group is in the axial position.

This conformational preference can impact reactivity. An axial nitrile may have different steric accessibility compared to an equatorial one, potentially influencing the approach of reagents in reactions like tetrazole or amidine formation. However, given the small size of the cyano group, this effect may be minimal.

Functionalization of the Cyclohexyl Ring: Direct functionalization of the C-H bonds of the cyclohexyl ring is challenging due to their general inertness. researchgate.net Such transformations would require advanced synthetic methods, often involving transition-metal catalysis or radical processes to achieve regioselectivity. Potential strategies could involve:

Directed C-H Functionalization: Using the existing functional groups (carbamate or nitrile) to direct a catalyst to a specific C-H bond on the ring.

Radical Halogenation: Free-radical bromination could potentially introduce a bromine atom onto the ring, which could then be used for further synthetic modifications. However, achieving selectivity on a complex substrate is difficult.

Construction of Adjacent Quaternary Centers: More advanced methods focus on the construction of quaternary carbons on carbocyclic rings, which is a significant synthetic challenge. rsc.orgcore.ac.uk

Synthetic Utility and Applications in Advanced Organic Synthesis

Building Block in the Construction of Complex Molecular Scaffolds

The rigid cyclohexyl core of benzyl (B1604629) N-(1-cyanocyclohexyl)carbamate makes it an attractive starting material for the synthesis of intricate molecular frameworks, particularly those containing spirocyclic or densely functionalized six-membered rings. The α-amino nitrile moiety is a precursor to α-amino acids and other derivatives, which can be incorporated into larger, more complex structures.

Organic compounds containing a cyclohexane (B81311) ring are prevalent in many biologically active natural products and pharmaceutical agents. The functional handles on benzyl N-(1-cyanocyclohexyl)carbamate—the nitrile and the protected amine—offer orthogonal reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, while the carbamate-protected nitrogen can be deprotected and subsequently alkylated or acylated. This dual functionality allows for the stepwise and controlled elaboration of the molecular scaffold.

Research into related carbamates demonstrates their utility. For example, the condensation of benzyl carbamate (B1207046) with glyoxal (B1671930) has been studied to form complex polycyclic hexaazaisowurtzitane precursors. mdpi.com While a different application, this highlights the role of the benzyl carbamate moiety in building complex nitrogen-containing cage structures. The presence of the cyanocyclohexyl group in the target molecule provides a pre-formed carbocyclic scaffold, directing synthesis toward different classes of complex molecules.

Role as a Protected Amine Intermediate in Multistep Syntheses

The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for primary and secondary amines in multistep organic synthesis. masterorganicchemistry.com Its primary function is to render the amine nitrogen non-nucleophilic and stable to a wide range of reaction conditions, thereby preventing unwanted side reactions while other parts of the molecule are being modified.

The Cbz group was one of the first and remains one of the most important protecting groups in peptide synthesis. masterorganicchemistry.com It is stable under mildly acidic and basic conditions, making it compatible with many standard synthetic transformations. In the context of this compound, the Cbz group effectively masks the reactivity of the primary amine, allowing for selective reactions at the nitrile functionality.

The removal of the Cbz group (deprotection) is typically achieved under mild, neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). masterorganicchemistry.comorganic-chemistry.org This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This deprotection strategy is orthogonal to many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, which is a key advantage in complex syntheses requiring differential protection. masterorganicchemistry.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyl Carbamate | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and base |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

Contribution to Methodology Development for C(sp³)-N and C(sp³)-C Bond Formation

This compound and related structures are pertinent to the development of new synthetic methodologies. The cleavage of the C-N bond during the deprotection of the carbamate is a key transformation. organic-chemistry.org Furthermore, the unique α-amino nitrile structure can participate in reactions that form new carbon-nitrogen or carbon-carbon bonds.

C(sp³)-N Bond Formation and Cleavage: The synthesis of the parent compound itself involves the formation of a C-N bond, typically through a Strecker-type reaction or by nucleophilic addition of cyanide to an imine precursor, followed by N-protection. The most significant reaction involving the C-N bond in the utility of this compound is the cleavage during deprotection. The hydrogenolysis of the Cbz group is a classic example of C-N bond manipulation (indirectly, via C-O bond cleavage that liberates the amine) to reveal a reactive primary amine. organic-chemistry.org

C(sp³)-C Bond Formation: The α-amino nitrile unit can be a substrate in reactions that form new C-C bonds. For example, the nitrile group can be targeted by organometallic reagents under certain conditions. More significantly, recent research has explored transition-metal-free methods for C-C bond formation via the C-N bond cleavage of related organoammonium salts. rsc.org While not directly involving the carbamate, these studies on benzyl ammonium (B1175870) salts highlight the potential for developing novel reactions where the nitrogen-containing group on a benzylic-type system can be replaced by a carbon nucleophile, suggesting future research directions for carbamate-protected analogues.

Implications for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library. iipseries.org These libraries are then screened for biological activity to identify lead compounds. This compound is an ideal scaffold for such purposes.

The compound possesses several features that make it valuable for library synthesis:

A Rigid Core: The cyclohexane ring provides a well-defined three-dimensional structure, which is often desirable for binding to biological targets.

Multiple Points of Diversification: The molecule has at least two points where different chemical groups can be introduced. The amine can be deprotected and reacted with a wide variety of carboxylic acids, sulfonyl chlorides, or alkylating agents. The nitrile group can be transformed into other functionalities, such as amines or carboxylic acids, which can then be further derivatized.

Synthetic Tractability: The use of the Cbz protecting group allows for straightforward and high-yielding reactions, which are essential for the parallel synthesis formats used in combinatorial chemistry. cuny.edu

By starting with the this compound scaffold, chemists can generate a library of compounds with variations at the amine and nitrile positions. This allows for a systematic exploration of the structure-activity relationship (SAR) around the cyclohexyl core, accelerating the process of lead optimization in medicinal chemistry. lifechemicals.com

Mechanistic Insights and Computational Chemical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of benzyl (B1604629) N-(1-cyanocyclohexyl)carbamate is a variation of the classical Strecker synthesis. masterorganicchemistry.comwikipedia.org This multicomponent reaction typically involves an aldehyde or ketone, an amine source, and a cyanide source. chemistnotes.com In the case of benzyl N-(1-cyanocyclohexyl)carbamate, the reactants are cyclohexanone (B45756), benzyl carbamate (B1207046) as the amine surrogate, and a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). The reaction likely proceeds through the formation of an N-acylimine or N-acylimininium ion intermediate, which is then attacked by the cyanide nucleophile. acs.orgnih.gov

Kinetic Studies and Transition State Analysis

A hypothetical reaction energy profile could be constructed to visualize the energetic landscape of the reaction, identifying intermediates and transition states.

| Reaction Step | Hypothetical Intermediate/Transition State | Expected Energetic Features |

| 1. Condensation | Cyclohexanone + Benzyl Carbamate -> Hemiaminal | Reversible, relatively low activation energy |

| 2. Dehydration | Hemiaminal -> N-acylimine | Potentially the rate-determining step, requires acid or base catalysis |

| 3. Cyanide Addition | N-acylimine + CN- -> this compound | Generally a fast step, with a transition state involving nucleophilic attack on the imine carbon |

Catalyst-Substrate Interactions and Stereochemical Outcomes

The synthesis of α-aminonitriles can be significantly influenced by catalysts. mdpi.com Both Lewis acids and Brønsted acids can be employed to activate the carbonyl group of cyclohexanone, facilitating the initial condensation with benzyl carbamate. Lewis acids could coordinate to the carbonyl oxygen, increasing its electrophilicity. Brønsted acids could protonate the carbonyl, achieving a similar activation. masterorganicchemistry.com

In the context of stereochemistry, the cyclohexyl ring of this compound is prochiral at the carbon atom that becomes the stereocenter. While the direct synthesis from cyclohexanone would result in a racemic mixture, the use of chiral catalysts could, in principle, induce enantioselectivity. Chiral organocatalysts, such as those based on thiourea or squaramide, have been successfully employed in asymmetric Strecker reactions. mdpi.com These catalysts can activate the imine intermediate and the cyanide source through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

The interaction between a hypothetical chiral catalyst and the N-acylimine intermediate would be crucial for stereochemical control. The catalyst would likely form a complex with the imine, orienting it in a way that shields one face from the incoming cyanide nucleophile, leading to an enantiomerically enriched product.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are powerful tools for investigating the properties and reactivity of molecules like this compound. rsdjournal.orgnih.gov These methods can provide detailed information about electronic structure, molecular geometry, and reaction energetics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying organic reactions. nih.gov For this compound, DFT calculations could be used to:

Determine the optimized geometry: This would provide accurate bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Calculate molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. The LUMO would likely be centered on the nitrile group, indicating its susceptibility to nucleophilic attack, while the HOMO might be associated with the phenyl ring or the carbamate oxygen atoms.

Predict reactivity indices: Parameters such as electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, guiding predictions about its reactivity towards electrophiles and nucleophiles.

A representative table of calculated electronic properties for a model system could be generated using DFT.

| Property | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a moderate overall polarity of the molecule. |

Conformational Analysis and Stereoelectronic Effects

The presence of the flexible benzyl carbamate group and the cyclohexyl ring means that this compound can exist in multiple conformations. Conformational analysis, using methods like molecular mechanics or DFT, can identify the low-energy conformers and the energy barriers between them.

The relative orientation of the carbamate group, the cyano group, and the cyclohexyl ring can have significant stereoelectronic effects. For instance, the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent σ* anti-bonding orbital, could influence the preferred conformation of the carbamate moiety. Molecular dynamics simulations of N-Cbz-protected amino acids in solution have shown that the conformation of the carbamate group is influenced by interactions with the solvent. researchgate.net

Solvent Effects and Reaction Pathway Energetics

The solvent can have a profound impact on reaction rates and mechanisms. For the synthesis of this compound, the choice of solvent would influence the solubility of the reactants and the stability of charged intermediates and transition states.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations. By performing calculations in different solvents, it would be possible to predict how the reaction pathway energetics are affected. For example, a polar protic solvent might stabilize a charged iminium intermediate more effectively than a nonpolar aprotic solvent, potentially lowering the activation energy for the cyanide addition step. DFT studies on the Strecker reaction have utilized water clusters to model the hydrogen-bonding network and its influence on the transition state geometries and activation energies. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-substituted carbamates is a well-established field, yet there is a continuous drive for methods that are more efficient, sustainable, and atom-economical. ionike.com Future research on benzyl (B1604629) N-(1-cyanocyclohexyl)carbamate could focus on developing green synthetic methodologies that minimize hazardous reagents and byproducts.

Promising sustainable approaches include:

Biocatalytic Synthesis : The use of enzymes, such as promiscuous esterases or acyltransferases, offers a highly selective and environmentally benign route to carbamate (B1207046) synthesis. nih.gov An enzymatic approach could be developed by reacting 1-aminocyclohexanecarbonitrile (B112763) with a benzyl carbonate derivative in an aqueous medium, potentially leading to high yields and simplifying purification. nih.govacs.org

Carbon Dioxide (CO₂) as a C1 Source : Leveraging CO₂ as a renewable and non-toxic carbonyl source is a key goal in green chemistry. organic-chemistry.org A three-component coupling reaction involving 1-aminocyclohexanecarbonitrile, carbon dioxide, and benzyl halide, facilitated by a suitable catalyst and base system (e.g., Cs₂CO₃/TBAI), could provide a direct and efficient route to the target molecule. organic-chemistry.orggoogle.comusf.edu

Flow Chemistry Approaches : Continuous flow processes can enhance safety, efficiency, and scalability. beilstein-journals.org A telescoped flow synthesis could involve an initial Curtius rearrangement to generate an isocyanate intermediate, which is then immediately reacted with benzyl alcohol in a subsequent flow reactor, minimizing the handling of potentially hazardous intermediates. nih.govresearchgate.net

These modern synthetic strategies could offer significant advantages over traditional methods, which often rely on toxic reagents like phosgene (B1210022) or isocyanates. ionike.comacs.org

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Key Reagents | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | 1-Aminocyclohexanecarbonitrile, Dibenzyl carbonate, Esterase/Acyltransferase | High selectivity, mild conditions, aqueous media, reduced waste | Enzyme screening and optimization, reaction engineering |

| CO₂ Utilization | 1-Aminocyclohexanecarbonitrile, CO₂, Benzyl halide, Cs₂CO₃ | Use of renewable C1 source, atom economy, mild conditions | Catalyst development, reaction optimization |

| Flow Chemistry | Acyl azide (B81097) precursor, Benzyl alcohol | Enhanced safety, scalability, process control, reaction telescoping | Reactor design, optimization of flow parameters |

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of a carbamate, a nitrile, and a cyclohexane (B81311) ring in benzyl N-(1-cyanocyclohexyl)carbamate suggests a rich and largely unexplored reactive landscape. Future research could uncover novel transformations by targeting these functional groups individually or in concert.

Nitrile Group Transformations : The cyano group is a versatile functional handle. It can undergo hydrolysis to form amides or carboxylic acids, reduction to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. Investigating these transformations could yield a library of novel cyclohexyl derivatives with potential applications in medicinal chemistry.

Carbamate Moiety Reactivity : While often used as a stable protecting group, the carbamate linkage can undergo specific cleavage reactions. chemicalbook.com Furthermore, the C-N bond of carbamates possesses a degree of rotational restriction due to amide resonance, which could influence the conformational behavior of the molecule. nih.govnih.gov Exploring reactions that modify or cleave the carbamate, such as palladium-catalyzed processes, could provide access to new molecular scaffolds. mdpi.com

Intramolecular Cyclizations : The proximity of the nitrile and carbamate functionalities on the same quaternary carbon could enable novel intramolecular cyclization reactions under specific conditions, leading to complex bicyclic or spirocyclic structures that are of interest in drug discovery.

Integration into Advanced Materials Chemistry Methodologies

The structural features of this compound make it an intriguing candidate as a monomer or functional building block in materials science.

Polymer Synthesis : Carbamates are an emerging class of polymer backbones for constructing sequence-defined, functional polymers. nih.govchemrxiv.orgacs.orgchemrxiv.org The rigidity of the carbamate bond can impart specific conformational properties to a polymer chain. nih.gov The 1-cyanocyclohexyl group has been utilized as a leaving group in reversible addition-fragmentation chain-transfer (RAFT) polymerization, suggesting that the entire molecule could act as a novel chain transfer agent or be incorporated as a monomer in controlled radical polymerization processes. flinders.edu.au

Functional Coatings : Carbamate-functional moieties are used in the formulation of advanced coatings, particularly for the automotive industry, due to their ability to form durable urethane (B1682113) crosslinks. paint.org The incorporation of the cyanocyclohexyl group could modify the physical properties of such coatings, potentially enhancing thermal stability, scratch resistance, or adhesion.

Self-Assembling Systems : The interplay of the rigid cyclohexane ring, the hydrogen-bonding capability of the carbamate NH, and the polar nitrile group could be exploited to design molecules capable of self-assembly into ordered supramolecular structures such as gels or liquid crystals.

Predictive Modeling and Data-Driven Chemical Synthesis

Computational chemistry and machine learning are transforming how chemical research is conducted, from predicting molecular properties to optimizing complex reactions. acs.orgnih.govsemanticscholar.org

Computational Mechanistic Studies : Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict reactivity, and analyze the conformational landscape of this compound. nih.govmdpi.comresearchgate.net Such studies could predict the most likely sites of reaction, calculate the energy barriers for different transformation pathways, and understand the electronic structure, providing a theoretical foundation for experimental work. nih.gov

Machine Learning for Reaction Optimization : Data-driven models can accelerate the discovery of optimal reaction conditions. nih.govacs.org By creating a dataset of reactions for the synthesis of N-substituted carbamates, a machine learning algorithm could predict the optimal catalyst, solvent, and temperature for the synthesis of this compound, reducing the need for extensive empirical screening. semanticscholar.orgnih.gov

Virtual Screening for Material Properties : Predictive models can be used to forecast the properties of polymers or materials derived from this compound. By calculating molecular descriptors for this compound, it may be possible to predict its suitability as a monomer for polymers with desired characteristics, such as a high glass transition temperature or specific mechanical properties, guiding its targeted application in materials science.

Table 2: Application of Predictive Modeling

| Modeling Technique | Application Area | Predicted Outcomes | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Mechanisms | Reaction energy profiles, transition state geometries, molecular orbital analysis | Rational design of experiments, understanding of reaction pathways |

| Molecular Dynamics (MD) | Conformational Analysis & Materials | Stable conformers, polymer chain dynamics, self-assembly behavior | Insight into molecular structure, prediction of material morphology |

| Machine Learning (ML) | Synthesis Optimization | Optimal reaction conditions (yield, selectivity), catalyst performance | Accelerated process development, reduced experimental cost |

| Quantitative Structure-Property Relationship (QSPR) | Materials Design | Glass transition temperature, solubility, mechanical strength of derived polymers | Targeted design of new materials with desired properties |

Q & A

Q. Q1. What are the standard synthetic methodologies for preparing benzyl N-(1-cyanocyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

Answer: Benzyl carbamates are typically synthesized via carbamate coupling reactions. For derivatives like this compound, a common approach involves reacting 1-cyanocyclohexylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the cyanocyclohexyl group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is often required to achieve >95% purity .

Q. Q2. How can crystallographic data (e.g., SHELX-refined structures) validate the stereochemistry of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous stereochemical assignment. For example, in related carbamates, SHELX-refined structures resolve cyclohexyl chair conformations and substituent orientations (axial vs. equatorial) by analyzing bond angles and torsion angles. ORTEP-3-generated thermal ellipsoid plots further visualize positional uncertainties .

Q. Q3. What analytical techniques are essential for characterizing the molecular structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and detect impurities. For instance, the benzyloxycarbonyl (Cbz) group shows characteristic peaks at δ ~5.1 ppm (CH2) and δ ~155 ppm (C=O) .

- HRMS : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) with <2 ppm error .

- HPLC : Quantifies purity and detects diastereomers or unreacted starting materials .

Advanced Research Questions

Q. Q4. How can enantioselective organocatalytic strategies be applied to synthesize chiral derivatives of this compound?

Answer: Chiral ammonium salts (e.g., derived from cinchona alkaloids) catalyze asymmetric α-amidoalkylation reactions. For example, benzyl carbamates with hydroxyethyl side chains undergo stereoselective phosphorylation (e.g., with dimethyl phosphite), achieving enantiomeric excess (ee) up to 92% under optimized conditions (toluene/CH2Cl2, 9:1, 25°C). Reaction monitoring via chiral HPLC and DFT-based transition-state modeling helps rationalize stereochemical outcomes .

Q. Q5. What mechanistic insights explain contradictory reactivity trends observed in carbamate derivatization under varying pH conditions?

Answer: The cyanocyclohexyl group’s electron-withdrawing nature increases carbamate electrophilicity at neutral pH, favoring nucleophilic substitution. However, under acidic conditions, protonation of the carbamate carbonyl reduces reactivity, while basic conditions promote hydrolysis. Kinetic studies (e.g., pH-rate profiles) and 18O isotopic labeling can delineate competing pathways .

Q. Q6. How do steric and electronic effects of the cyanocyclohexyl group influence intermolecular interactions in drug discovery applications?

Answer: The rigid cyanocyclohexyl moiety enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases or proteases). Molecular docking studies of analogs (e.g., benzyl N-[3-azabicyclo[4.1.0]heptanyl]carbamates) show that the nitrile group participates in hydrogen bonding with catalytic residues, while the cyclohexyl ring stabilizes van der Waals contacts. Mutagenesis assays validate these interactions .

Q. Q7. What strategies resolve discrepancies in NMR data interpretation for carbamate derivatives with complex stereochemistry?

Answer:

- 2D NMR (COSY, NOESY, HSQC) : Assigns proton-proton correlations and detects through-space NOE interactions to confirm stereochemistry (e.g., cis vs. trans cyclohexyl substituents) .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring-flipping) that obscure splitting patterns at ambient temperatures .

Methodological Considerations

Q. Q8. How should researchers design stability studies for this compound under physiological conditions?

Answer:

Q. Q9. What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- DFT Calculations (Gaussian, ORCA) : Predict pKa, logP, and conformational energy barriers .

- Molecular Dynamics (GROMACS) : Simulates solvation effects and membrane permeability .

Data Contradiction Analysis

Q. Q10. How to reconcile conflicting bioactivity data for carbamate analogs in different cell lines?

Answer:

- Dose-Response Profiling : Test compounds across multiple concentrations (e.g., 1 nM–100 µM) to identify cell line-specific IC50 variations.

- Off-Target Screening : Use kinome-wide profiling to rule out nonspecific interactions .

Experimental Design for High-Throughput Studies

Q. Q11. What workflow optimizes the synthesis and screening of benzyl carbamate libraries for SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.